Laurocapram
Overview
Description
This compound facilitates the delivery of drugs or other molecules through the skin, thereby improving their absorption into the bloodstream . Laurocapram is widely studied and utilized in various fields, including pharmaceuticals, cosmetics, and topical formulations.
Mechanism of Action
Target of Action
Laurocapram, also known as Azone®, primarily targets the stratum corneum , the outermost layer of the skin . The stratum corneum acts as a barrier to prevent the entry of foreign substances into the body .
Mode of Action
This compound acts as a penetration enhancer by disrupting the stratum corneum . It temporarily loosens the stratum corneum’s lipid structure, thereby increasing its permeability . This disruption is achieved by fluidizing the lipids in the stratum corneum .
Biochemical Pathways
This compound affects the lipid-rich route in the skin barrier . It interacts with structured lipids in the intercellular channels of the stratum corneum and releases them . This enhances the penetration of hydrophilic drugs through these channels .
Pharmacokinetics
It is known that this compound increases the skin’s water content, which may influence its absorption and distribution .
Result of Action
The primary molecular effect of this compound’s action is the increased permeability of the stratum corneum . This allows for enhanced penetration of drugs through the skin . On a cellular level, this compound causes looseness and cell separation in the stratum corneum, likely due to the extensive extraction of the intercellular lipids .
Action Environment
Environmental factors can influence the action of this compound. For instance, the vehicle in which this compound is applied to the skin can affect its efficacy as a penetration enhancer . Additionally, the hydration level of the skin can impact the effectiveness of this compound .
Biochemical Analysis
Biochemical Properties
Laurocapram is known to interact with structured lipids in the intercellular channels of the skin, releasing them and thereby enhancing the penetration of both lipophilic and hydrophilic drugs . This interaction is crucial in biochemical reactions involving the transdermal delivery of drugs .
Cellular Effects
This compound exerts significant effects on various types of cells, particularly skin cells. It penetrates into the stratum corneum, the outermost layer of the skin, and interacts with the structured lipids in the intercellular channels . This interaction leads to a dramatic decrease in the amounts of cholesterol, phospholipids, and ceramides in the skin, influencing cell function .
Molecular Mechanism
The mechanism of action of this compound involves its penetration into the stratum corneum and interaction with structured lipids in the intercellular channels . This interaction releases these lipids, enhancing the penetration of hydrophilic drugs through the channels . Additionally, this compound penetrates into the intracellular matrix of the corneum, fluidizing the intracellular lipids and reducing diffusional resistance .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, the fluidity of the corneum lipids increases after this compound treatment
Transport and Distribution
This compound is known to penetrate into the stratum corneum of the skin
Preparation Methods
Synthetic Routes and Reaction Conditions: Laurocapram is synthesized through a multi-step process involving the reaction of caprolactam with 1-bromododecane. The synthesis typically involves the following steps :
Preparation of Raw Materials: Sodium hydroxide or potassium hydroxide is used to prepare an alkaline solution.
Dissolution: Caprolactam is dissolved in a suitable solvent to form a caprolactam solution.
Reaction: The caprolactam solution is added to a reaction vessel containing the alkaline solution. Bromododecane is then slowly added to the mixture with continuous stirring.
Separation: After the reaction is complete, water is added to the reaction mixture, and the resulting mixture is stirred and then separated. The oil phase is subjected to reduced pressure dehydration to obtain this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature and reaction time to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Laurocapram undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted this compound compounds .
Scientific Research Applications
Laurocapram has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Laurocapram is often compared with other chemical penetration enhancers such as:
Oleic Acid: Similar to this compound, oleic acid disrupts the lipid bilayer structure of the stratum corneum, enhancing permeability.
Dimethyl Sulfoxide (DMSO): DMSO increases drug solubility in the stratum corneum and extracts lipids, making the skin more permeable.
Ethanol: Ethanol acts as a solvent, improving drug partitioning into the stratum corneum.
Uniqueness of this compound: this compound’s unique ability to enhance skin permeability without causing significant irritation makes it a valuable compound in transdermal drug delivery and cosmetic formulations. Its effectiveness in various formulations and its relatively low irritation potential set it apart from other penetration enhancers .
Properties
IUPAC Name |
1-dodecylazepan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35NO/c1-2-3-4-5-6-7-8-9-10-13-16-19-17-14-11-12-15-18(19)20/h2-17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTGDCSMTYGJND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN1CCCCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0042086 | |
Record name | Laurocapram | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0042086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
160 °C at 50 mm Hg | |
Record name | LAUROCAPRAM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7660 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Freely soluble in most solvents | |
Record name | LAUROCAPRAM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7660 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.91 g/cu cm | |
Record name | LAUROCAPRAM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7660 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Absorption enhancers are substances used for temporarily increasing a membrane's permeability (e.g., the skin and mucosa), either by interacting with its components (lipids or proteins) or by increasing the membrane/vehicle partition coefficient. ... The enhancing effect of Laurocapram (Azone) is attributed to different mechanisms, such as insertion of its dodecyl group into the intercellular lipidic bilayer, increase of the motion of the alkylic chains of lipids, and fluidization of the hydrophobic regions of the lamellate structure. ... | |
Record name | LAUROCAPRAM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7660 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Clear, colorless liquid | |
CAS No. |
59227-89-3 | |
Record name | Laurocapram | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59227-89-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Laurocapram [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059227893 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Laurocapram | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17308 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Laurocapram | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0042086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Laurocapram | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.044 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LAUROCAPRAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F3X9DRV9X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | LAUROCAPRAM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7660 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-7 °C | |
Record name | LAUROCAPRAM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7660 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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